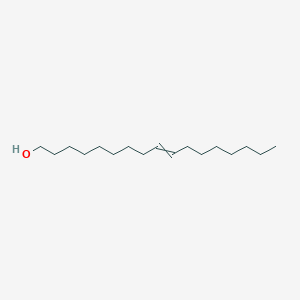

9-Heptadecen-1-ol

Description

Contextualization within Long-Chain Unsaturated Fatty Alcohol Research

Long-chain unsaturated fatty alcohols are a class of organic compounds characterized by a carbon chain of twelve or more atoms, a hydroxyl (-OH) functional group, and at least one carbon-carbon double bond. gerli.com These molecules are of significant interest due to their amphiphilic nature, which imparts properties useful in forming aggregates and influencing solubility in both aqueous and non-aqueous systems. researchgate.net Research into this class of compounds often investigates their aggregation phenomena, potential as surfactants, and roles in biological systems. researchgate.netatamanchemicals.com

9-Heptadecen-1-ol, with its 17-carbon backbone and a single double bond at the ninth position, is a representative member of this family. Its properties and reactivity are influenced by both the length of its hydrocarbon tail and the presence and configuration (cis or trans) of the double bond. Research on analogous C18 fatty alcohols, such as oleyl alcohol, has explored their ability to form large, polydisperse aggregates in solvents like methanol (B129727), a behavior significantly influenced by the degree of unsaturation and the geometry of the double bonds. researchgate.net The study of such alcohols provides a framework for understanding the physicochemical behavior of this compound and its potential in applications like nonaqueous microemulsions. researchgate.net

Significance in Natural Product Chemistry and Organic Synthesis

The significance of this compound and its derivatives is evident in both their natural occurrence and their utility as synthetic targets or intermediates. Certain long-chain fatty alcohols and their derivatives are known to function as insect pheromones, highlighting their biological importance. gerli.com While this compound itself is not a widely cited pheromone, its structural motifs are common in this class of semiochemicals.

In the realm of natural products, related polyacetylene compounds containing a heptadecene skeleton, such as (Z)-9-heptadecene-4,6-diyn-8-ol, have been identified in plants like ginseng. scirp.org Furthermore, 1-heptadecene (B1198413) has been noted in various plants and insects. evitachem.com The presence of this carbon framework in nature underscores its relevance as a target for phytochemical analysis and total synthesis.

From a synthetic perspective, the conversion of renewable resources like fatty acids into valuable alcohols is a key area of research. researchgate.net For instance, synthetic routes have been developed to transform oleic acid, a C18 unsaturated fatty acid, into related long-chain alcohols. jlu.edu.cn One such pathway involves the decarbonylation of oleic acid to produce 1,8(Z)-heptadecadiene, which can then be selectively hydroborated and oxidized to yield 8(Z)-heptadecen-1-ol, a structural isomer of this compound. jlu.edu.cn More advanced methods, such as photoenzymatic cascades, are being explored to convert unsaturated fatty acids into chiral secondary fatty alcohols, indicating a sophisticated approach to producing these molecules from renewable feedstocks. researchgate.net

Overview of Current Research Trajectories for this compound

Current research involving this compound and its structural relatives is multifaceted. A primary trajectory involves its use as a chemical intermediate for more complex molecules. Derivatives of heptadecenyl structures are used in industrial applications, including as corrosion inhibitors and in cosmetic formulations. industrialchemicals.gov.au For example, 1H-imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro- has reported uses as an anti-static and hair conditioning agent. industrialchemicals.gov.au

Another significant research avenue is the continued exploration of biocatalysis and green chemistry for the synthesis of long-chain alcohols. The development of enzymatic and photo-biocatalytic systems to transform abundant fatty acids into specific alcohol isomers represents a move towards more sustainable chemical manufacturing. researchgate.net

Furthermore, the structural core of this compound is found in various bioactive molecules. For example, a ginseng-derived epoxy alkynol containing a 1-heptadecene structure has shown potential anti-cancer activity. evitachem.com This highlights the potential for using the heptadecene scaffold as a building block in the discovery of new therapeutic agents. evitachem.com Research into the synthesis and biological testing of analogues continues to be an active field. acs.org

Physicochemical Properties of (Z)-9-Heptadecen-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O | nih.gov |

| Molecular Weight | 254.5 g/mol | nih.gov |

| IUPAC Name | (Z)-heptadec-9-en-1-ol | nih.gov |

| XLogP3 | 7.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 14 | nih.gov |

| Exact Mass | 254.260965704 Da | nih.gov |

| Monoisotopic Mass | 254.260965704 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 18 | nih.gov |

The Diverse Natural Presence of this compound and its Relatives

The long-chain unsaturated alcohol, this compound, along with its various isomers, are found across a surprising breadth of the natural world, from the leaves of tropical plants to the pheromone glands of insects and even within the biological systems of mammals. These compounds play a variety of roles, acting as chemical messengers and contributing to the complex volatile profiles of different organisms.

Isolation and Identification in Flora

The presence of heptadecenyl alcohols in the plant kingdom is notable, with different isomers identified in various species. These compounds are often part of the complex mixture of volatile organic compounds (VOCs) that plants release, which can be involved in defense, pollination, and other ecological interactions.

Presence in Plant Extracts and Volatile Organic Compound Profiles

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these compounds in plant tissues. For instance, (Z)-9-Heptadecen-4,6-diyn-8-ol has been identified in the epiphytic plant Dendrophthoe falcata. ijhsr.org The volatile profiles of plants can be complex, with one study of Coreopsis cultivars identifying between 50 to 59 different volatile oils. mdpi.com Furthermore, the composition of these volatile compounds can vary significantly between different plant species and even between wild and cultivated varieties of the same species. researchgate.net

Isomeric Variants in Botanical Species

Several isomers of heptadecenol have been documented in various plant species, highlighting the diversity of these compounds in the botanical world.

(Z)-8-Heptadecen-1-ol: This isomer has been noted in scientific literature, with some patents referencing its existence in the context of producing insect pheromones from biological sources. google.comgoogle.com

(Z)-11-Heptadecen-1-ol: This compound has been identified as a naturally occurring, long-chain fatty alcohol. nih.gov Its presence has been noted in patents related to the production of insect pheromones. google.com

Additionally, other related compounds have been found in various plants. For example, 8-heptadecene (B93569) has been identified as a volatile organic compound in the brown alga Sargassum thunbergii and the green alga Ulva lactuca. mdpi.com The compound 1-Heptadecene has been detected in the plant Abutilon pannosum. ekb.eg In the parasitic plant Dendrophthoe falcata, (Z)-9-Heptadecene-4,6-diyn-8-ol was identified as a component. ijhsr.org

Detection in Fauna

Heptadecenyl alcohols and their derivatives are significant in the animal kingdom, particularly as components of insect pheromones. They also appear in the biological systems of mammals.

Heptadecenyl Alcohols in Insect Pheromone Gland Extracts and Semiochemical Blends

These long-chain alcohols and their acetate (B1210297) esters are crucial for chemical communication in many insect species. They are often minor but essential components of sex pheromone blends, influencing the behavior of receptive males. mdpi.com For example, (Z)-11-heptadecenyl acetate is a known component of the sex pheromone of the Cabbage Moth, Mamestra brassicae. uva.nl

The specificity of these pheromone blends is remarkable, with slight variations in the components or their ratios leading to reproductive isolation between species. uva.nl These semiochemicals are highly efficient and have been explored as environmentally friendly tools for pest management. mdpi.com

Occurrence in Animal Biological Systems

Beyond the realm of insects, heptadecenyl alcohols have been identified in mammalian systems. For instance, 11Z-heptadecen-1-ol has been detected in canine lipoproteins, highlighting a broader biological presence than just insect communication. uzh.ch

Identification in Fungi and Microorganisms

The occurrence of heptadecenyl alcohols extends to the microbial world. Research has indicated the presence of 7-heptadecene in certain fungal strains. asianpubs.org Furthermore, the potential for producing these compounds through microbial fermentation is an active area of research. Engineered microorganisms, such as yeast, are being developed to biosynthesize various fatty acid-derived molecules, including long-chain alcohols that can be used as insect pheromones. google.comfrontiersin.org Studies have also identified volatile organic compounds, including fatty alcohols, in microalgae, suggesting their role as chemical messengers and in metabolic processes. frontiersin.org

Interactive Data Tables

Table 1: Occurrence of Heptadecenyl Alcohols and Related Compounds in Flora

| Compound | Species | Plant Part | Method of Identification |

| (Z)-9-Heptadecen-4,6-diyn-8-ol | Dendrophthoe falcata | Not Specified | GC-MS |

| 8-Heptadecene | Sargassum thunbergii | Not Specified | HS-SPME/GC-MS |

| 8-Heptadecene | Ulva lactuca | Not Specified | HS-SPME/GC-MS |

| 1-Heptadecene | Abutilon pannosum | Leaves | GC-MS |

Table 2: Heptadecenyl Compounds in Fauna

| Compound | Species | Function |

| (Z)-11-heptadecenyl acetate | Mamestra brassicae (Cabbage Moth) | Sex Pheromone Component |

| 11Z-heptadecen-1-ol | Canis lupus familiaris (Dog) | Component of Lipoproteins |

Table 3: Heptadecenyl Compounds in Fungi and Microorganisms

| Compound | Organism |

| 7-Heptadecene | Fungal Strains |

| Fatty Alcohols (General) | Lobosphaera incisa (Microalga) |

Structure

3D Structure

Properties

IUPAC Name |

heptadec-9-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h8-9,18H,2-7,10-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKPBQSZAKVTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407772 | |

| Record name | 9-Heptadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99521-60-5 | |

| Record name | 9-Heptadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for 9 Heptadecen 1 Ol and Its Analogues

Total Synthesis Approaches for Heptadecenyl Alcohols

Total synthesis allows for the creation of heptadecenyl alcohols from basic chemical building blocks. This approach offers high flexibility in designing the target molecule, including the specific placement and stereochemistry of the double bond.

A critical challenge in the synthesis of 9-heptadecen-1-ol is the controlled formation of the C-9 double bond to yield either the cis (Z) or trans (E) isomer. The stereochemical outcome is dictated by the chosen reaction pathway.

Wittig Reaction and Variants: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for creating carbon-carbon double bonds. By reacting a suitable phosphonium (B103445) ylide with an aldehyde, the C17 backbone can be assembled. The stereoselectivity of this reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts. Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides typically yield Z-alkenes.

Alkyne Coupling and Reduction: Another common strategy involves coupling smaller alkyne and alkyl halide fragments to construct a C17 alkyne backbone. The subsequent stereoselective reduction of the alkyne at the C-9 position determines the final geometry of the alkene, as detailed in the next section. libretexts.orglibretexts.org

The choice of method provides access to specific isomers, which is crucial as the biological activity of long-chain unsaturated alcohols can be highly dependent on the double bond's configuration. thieme.deorganic-chemistry.org

The partial hydrogenation of an alkyne is a cornerstone of stereoselective alkene synthesis. libretexts.org By starting with a 9-heptadecyn-1-ol precursor, one can selectively produce either the cis or trans isomer of this compound. libretexts.org

cis (Z)-Alkene Synthesis: To obtain the cis isomer, a syn-addition of hydrogen is required. libretexts.org This is most commonly achieved using Lindlar's catalyst, which is a palladium catalyst "poisoned" with lead acetate (B1210297) and quinoline. libretexts.orglibretexts.org The poisoning deactivates the catalyst just enough to stop the hydrogenation at the alkene stage, preventing further reduction to the corresponding alkane. libretexts.orglibretexts.org The reaction involves the delivery of both hydrogen atoms to the same face of the alkyne on the catalyst's surface. libretexts.org

trans (E)-Alkene Synthesis: For the trans isomer, an anti-addition of hydrogen is necessary. This is typically accomplished through a dissolving metal reduction, using sodium or lithium metal in a liquid ammonia (B1221849) solvent at low temperatures. libretexts.orglibretexts.org This reaction proceeds through a radical anion intermediate, which allows the hydrogen atoms to add to opposite faces of the triple bond, resulting in the thermodynamically more stable trans-alkene. libretexts.org

| Reaction | Reagents | Stereochemical Outcome | Mechanism Type |

| Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis (Z)-Alkene | Syn-addition |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | trans (E)-Alkene | Anti-addition |

Table 1: Comparison of Stereoselective Alkyne Reduction Methods. libretexts.orglibretexts.org

The final step in many total and semi-synthetic routes is the reduction of a carboxylic acid or its derivative (such as an ester) to the primary alcohol. google.com For the synthesis of this compound, the key is to perform this reduction without affecting the carbon-carbon double bond.

Powerful reducing agents are required for this transformation. msu.edu Lithium aluminum hydride (LiAlH₄ or LAH) is highly effective at reducing carboxylic acids, esters, and acyl chlorides to primary alcohols. msu.edulibretexts.org While extremely reactive, LAH does not typically reduce isolated (non-conjugated) carbon-carbon double or triple bonds, making it suitable for the synthesis of unsaturated alcohols like this compound from precursors like 9-heptadecenoic acid or its esters. msu.edu The reaction involves a nucleophilic acyl substitution mechanism. britannica.com

The general transformation is: R-COOH or R-COOR' → R-CH₂OH

Alternative methods, such as using sodium borohydride (B1222165) in the presence of specific additives or employing diborane, can also achieve this reduction, sometimes offering milder conditions. google.com

Semi-Synthetic Routes Utilizing Readily Available Precursors

Semi-synthetic approaches leverage complex molecules from nature as starting materials. For this compound, the most logical and economically viable precursor is oleic acid ((9Z)-octadec-9-enoic acid). Oleic acid is abundant in various vegetable oils, such as olive and soybean oil. google.comgoogle.com It possesses the desired C18 framework and a cis-double bond at the C-9 position.

The conversion of oleic acid to (9Z)-heptadecen-1-ol (oleyl alcohol) is a straightforward reduction of the carboxylic acid functional group. This is a widely used industrial process.

Reaction Scheme: (9Z)-Octadec-9-enoic acid (Oleic Acid) + Reducing Agent → (9Z)-Octadec-9-en-1-ol (Oleyl Alcohol, an analogue of this compound)

This reduction can be accomplished via:

High-Pressure Catalytic Hydrogenation: Using catalysts like copper chromite, the carboxyl group can be selectively hydrogenated.

Chemical Reduction: Using agents like lithium aluminum hydride, as described previously, for laboratory-scale synthesis. msu.edu

Recently, biocatalytic methods have also been explored. For instance, a photoenzymatic cascade using an oleate (B1233923) hydratase and a photoactivated decarboxylase has been shown to convert oleic acid into 9-heptadecanol. researchgate.net While this produces a saturated alcohol, related enzymatic systems could potentially be engineered for the synthesis of unsaturated alcohols. google.comresearchgate.net

Functionalization Strategies for Heptadecenyl Chains

The heptadecenyl chain, with its C=C double bond, serves as a scaffold for further chemical modifications to create a diverse range of analogues. Functionalization can alter the molecule's physical properties and biological activity.

Key strategies include:

Reactions at the Double Bond: The alkene functionality is a prime site for electrophilic addition reactions. This allows for the introduction of various groups, such as:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) converts the double bond into an epoxide ring.

Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate (B83412) yields a diol.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

Modifications of the Hydroxyl Group: The terminal alcohol group can be easily modified.

Esterification: Reaction with a carboxylic acid or acyl chloride to form an ester.

Etherification: Conversion into an ether via reactions like the Williamson ether synthesis.

Polymerization: The unsaturated heptadecenyl chain can be incorporated into polymers, where the long aliphatic chain can influence properties like crystallinity and hydrophobicity. upenn.edu

These functionalization strategies allow for the synthesis of a wide array of derivatives, such as 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole, where the heptadecenyl chain is attached to a heterocyclic core.

Ecological Significance of 9 Heptadecen 1 Ol and Heptadecene Derivatives

Role in Chemical Ecology of Plant-Insect Interactions

Long-chain unsaturated alcohols and their derivatives, including heptadecenes, are significant players in the chemical language that mediates interactions between plants and insects. These semiochemicals can act as attractants, pheromones, or kairomones, influencing insect behavior such as foraging, mating, and oviposition.

While specific research focusing exclusively on 9-Heptadecen-1-ol is limited, studies on closely related isomers and derivatives highlight their functional significance. For instance, (Z)-8-heptadecene has been identified as a crucial semiochemical in the pollination of the fly orchid (Ophrys insectifera). This compound is present in both the floral scent of the orchid and in the female of its pollinator species, the digger wasp Argogorytes fargeii, demonstrating a remarkable case of chemical mimicry to ensure pollination. mdpi.com

In the animal kingdom, heptadecene derivatives serve as vital communication signals. 1-Heptadecene (B1198413), for example, is a minor but significant component of the male-produced sex pheromone of the carrion beetle, Oxelytrum discicolle. psu.edu In combination with the major pheromone component, (Z)-1,8-heptadecadiene, and the odor of a carcass, these compounds are attractive to females, guiding them to both a potential mate and a food source. psu.edu Furthermore, patents related to pest control have listed (Z)-11-Heptadecen-1-ol as a potential component of insect pheromone blends, underscoring the recognized potential of these molecules in modulating insect behavior. google.com Long-chain fatty alcohols and their derivatives are fundamental to mate attraction in a vast number of Lepidoptera species. pnas.org

The biosynthesis of these compounds in insects often involves fatty-acyl CoA reductases (FARs) that convert fatty acids into fatty alcohols, which can then be further modified. pnas.org The specificity of these enzymes plays a crucial role in determining the final composition of the pheromone blend, which is often a complex mixture of several compounds in precise ratios. pnas.org

Table 1: Examples of Heptadecene Derivatives in Plant-Insect Interactions

| Compound | Organism(s) | Ecological Role | Reference |

|---|---|---|---|

| (Z)-8-Heptadecene | Ophrys insectifera (Fly Orchid) and Argogorytes fargeii (Digger Wasp) | Floral volatile and pollinator semiochemical (chemical mimicry) | mdpi.com |

| 1-Heptadecene | Oxelytrum discicolle (Carrion Beetle) | Minor component of male-produced sex pheromone | psu.edu |

| (Z)-11-Heptadecen-1-ol | Insecta (general) | Potential insect pheromone component | google.com |

Contribution to Volatile Chemical Signatures in Ecosystems

Heptadecene derivatives contribute to the complex blend of volatile organic compounds (VOCs) that constitute the chemical signature of an ecosystem. These signatures, or "chemscapes," can provide crucial information to the organisms inhabiting the environment.

Research on floral volatiles has identified heptadecene derivatives as notable components in the scents of various plants. For example, (Z)-8-heptadecene was found to be the most abundant floral volatile in four different olive (Olea europaea) cultivars, accounting for 41.5% to 50.7% of the total VOCs. cabidigitallibrary.org This compound, along with other alkanes and alkenes like heptadecane (B57597) and pentadecane, are also found in the floral scent of water lilies (Nymphaea). nih.gov Specifically, in Nymphaea 'Eldorado', 8-heptadecene (B93569) is a detected volatile compound. nih.gov In some water lily cultivars, 3-heptadecene is among the volatile compounds that characterize their floral scent. researchgate.net

Beyond flowers, heptadecene derivatives are also part of the volatile profiles of other organisms. For instance, (Z)-3-heptadecene has been detected in fermented seaweed extracts. sci-hub.se The presence of these compounds in such diverse sources as terrestrial plants and marine algae indicates their widespread distribution and contribution to the chemical diversity of different environments. The release of these compounds can be influenced by environmental factors and biological processes, such as fermentation. sci-hub.se

The presence of these long-chain hydrocarbons and their derivatives in the environment is not merely incidental. They can act as cues for insects, for example, with some compounds found in kiwifruit (Actinidia chinensis) flowers, such as 8-heptadecene, being of interest to pollinators like honey bees and bumblebees. mdpi.com

Table 2: Heptadecene Derivatives in Ecosystem Volatile Signatures

| Compound | Source Organism/Ecosystem | Significance | Reference |

|---|---|---|---|

| (Z)-8-Heptadecene | Olea europaea (Olive) flowers | Major floral volatile | cabidigitallibrary.org |

| 8-Heptadecene | Nymphaea 'Eldorado' (Water Lily) flowers | Component of floral scent | nih.gov |

| 3-Heptadecene | Nymphaea (Water Lily) flowers | Component of floral scent | researchgate.net |

| (Z)-3-Heptadecene | Fermented seaweed extracts | Volatile compound in marine-derived products | sci-hub.se |

| 8-Heptadecene | Actinidia chinensis (Kiwifruit) flowers | Potential pollinator cue | mdpi.com |

Biotransformation and Intermediary Metabolism in Environmental Contexts

Once released into the environment, compounds like this compound and other long-chain unsaturated alcohols are subject to biotransformation by microorganisms. This metabolic breakdown is a key process in the cycling of organic matter and can influence the persistence and ecological function of these chemical signals.

Following the initial oxidation to an alcohol, further oxidation steps can occur. Alcohol dehydrogenases (ADH) can convert the alcohol to an aldehyde, which is then oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDH). nih.gov These resulting fatty acids can then enter the β-oxidation pathway, a central metabolic route for deriving energy from fatty acids. nih.gov

For example, the bacterium Geobacillus thermodenitrificans possesses a flavoprotein alkane monooxygenase (LadA) that can oxidize long-chain alkanes (C15-C36) to their corresponding primary alkanols. nih.gov These alkanols are subsequently metabolized to fatty acids. nih.gov Similarly, fungal unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes (C12 to C20). mdpi.com

The environmental degradation of unsaturated cuticular hydrocarbons, which are structurally related to heptadecenes, can also occur through abiotic factors like air, water vapor, and UV radiation. This degradation can generate a mixture of volatile organic compounds, including fatty acids, alcohols, ketones, and aldehydes, which in turn can act as new semiochemicals influencing insect behavior. biorxiv.org This highlights that both biotic and abiotic processes contribute to the transformation and functional evolution of these compounds in the environment.

Advanced Analytical Techniques for Characterization and Quantification of 9 Heptadecen 1 Ol

Chromatographic Separation Methods for Complex Mixtures

Chromatography is a fundamental technique for isolating 9-Heptadecen-1-ol from intricate matrices such as biological extracts or environmental samples. The choice of chromatographic method is crucial for achieving the necessary resolution and separation from other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely used tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govpeerj.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. globalresearchonline.net

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries like the National Institute of Standards and Technology (NIST) database. peerj.comglobalresearchonline.net For instance, in the analysis of various plant extracts, GC-MS has been successfully employed to identify a wide array of phytochemicals, including long-chain alcohols. globalresearchonline.netresearchgate.netnih.gov The mass spectrum of a related compound, (Z)-9-Hexadecen-1-ol, shows characteristic fragmentation patterns that aid in its identification. massbank.eu

Quantitative analysis using GC-MS involves creating a calibration curve from standards of known concentrations. The peak area of this compound in a sample is then compared to this curve to determine its concentration. nih.gov The selection of appropriate GC columns, such as those with a polar stationary phase, and the optimization of temperature programs are critical for achieving good separation and accurate quantification. nist.gov

| Parameter | Description | Source |

| Instrumentation | GC systems are often coupled with mass selective detectors. | phytopharmajournal.com |

| Column | Fused-silica capillary columns, such as those with 5% diphenyl/95% dimethyl polysiloxane, are commonly used. | nih.govekb.eg |

| Carrier Gas | Helium is a frequently used carrier gas. | peerj.comekb.eg |

| Ionization | Electron impact (EI) ionization at 70 eV is standard. ijarbs.com | ijarbs.com |

| Mass Analyzer | Quadrupole and time-of-flight (TOF) analyzers are common. | ekb.eg |

| Identification | Comparison of retention times and mass spectra with reference libraries like NIST. | globalresearchonline.netresearchopenworld.com |

Integration with GC-FT-IR for Structural Elucidation

For an even more definitive structural analysis, gas chromatography can be interfaced with Fourier-transform infrared spectroscopy (GC-FT-IR). This technique provides information about the functional groups present in a molecule. As compounds elute from the GC column, they pass through a light pipe where an infrared spectrum is continuously recorded. The resulting vapor-phase IR spectrum is complementary to the mass spectrum, offering orthogonal data that can confirm the presence of specific functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) in this compound. nih.govdoaj.org This combined approach significantly enhances the confidence in the structural assignment, particularly when dealing with isomers that may have similar mass spectra but different IR spectra. phytopharmajournal.comphytojournal.com

Spectroscopic Identification Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for unambiguous structure confirmation.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include those for the protons adjacent to the hydroxyl group, the olefinic protons of the double bond, and the various methylene (B1212753) and methyl protons of the alkyl chain. chemicalbook.comchemistrysteps.com

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. nih.gov The spectrum of this compound would show distinct signals for the carbon attached to the hydroxyl group, the two olefinic carbons, and the different carbons along the aliphatic chain. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com

| Nucleus | Expected Chemical Shift (ppm) for this compound | Information Provided | Source |

| ¹H | ~3.6 (t, -CH₂OH) | Protons on the carbon bearing the hydroxyl group. | rsc.org |

| ~5.3 (m, -CH=CH-) | Olefinic protons of the double bond. | nih.gov | |

| ~2.0 (m, -CH₂-C=) | Protons allylic to the double bond. | nih.gov | |

| ~1.2-1.4 (m, -(CH₂)n-) | Methylene protons in the alkyl chain. | nih.gov | |

| ~0.9 (t, -CH₃) | Terminal methyl group protons. | nih.gov | |

| ¹³C | ~63 (-CH₂OH) | Carbon attached to the hydroxyl group. | rsc.org |

| ~130 (-CH=CH-) | Olefinic carbons. | nih.gov | |

| ~22-33 (-(CH₂)n-) | Aliphatic methylene carbons. | nih.gov | |

| ~14 (-CH₃) | Terminal methyl carbon. | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. researchgate.net In addition to its use in conjunction with GC, standalone MS techniques are vital. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ions resulting from the cleavage of the molecule. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio to several decimal places, allowing for the determination of the exact mass of the molecular ion. researchgate.netbioanalysis-zone.com This high accuracy enables the calculation of the elemental formula, which is a critical piece of information for confirming the identity of this compound (C₁₇H₃₄O) and distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.govbioanalysis-zone.com Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) are commonly used for HRMS analysis. researchgate.netthermofisher.com

Microderivatization Strategies for Enhanced Analysis

Microderivatization involves chemically modifying the analyte to improve its analytical properties, particularly for GC analysis. researcher.lifespectroscopyonline.com For long-chain alcohols like this compound, derivatization can enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. nih.govgerli.comjfda-online.com

A common strategy is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.govgerli.com This is often achieved by reacting the alcohol with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and chlorotrimethylsilane (B32843) (TMCS). gerli.com The resulting TMS ether is more volatile and less polar than the original alcohol, leading to shorter retention times and more symmetrical peaks in GC. nih.gov

Another approach is acylation, which can introduce a chromophore or fluorophore into the molecule, enhancing detection by UV or fluorescence detectors, respectively. jfda-online.com For example, derivatization with carbazole-9-carbonyl chloride can allow for highly sensitive fluorescence detection. gerli.com These strategies are particularly useful when analyzing trace amounts of this compound in complex samples. doaj.orggerli.com

| Derivatization Method | Reagent(s) | Purpose | Source |

| Silylation | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA), Chlorotrimethylsilane (TMCS) | Increases volatility, improves peak shape for GC analysis. | gerli.com |

| Acylation | Carbazole-9-carbonyl chloride | Introduces a fluorescent tag for enhanced HPLC detection sensitivity. | gerli.com |

| Trifluoroacetylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Increases volatility for GC analysis. | jfda-online.com |

Quantitative Analytical Methodologies for Trace Detection

The accurate quantification of this compound, particularly at trace concentrations, is critical for understanding its distribution and function in various matrices. Methodologies for this purpose are predominantly centered around chromatographic techniques coupled with mass spectrometry, which offer the necessary selectivity and sensitivity. The development of a robust quantitative method involves several key stages, including efficient sample extraction, often a derivatization step to enhance analyte volatility and ionization, and finally, instrumental analysis with appropriate validation.

Gas chromatography-mass spectrometry (GC-MS) is the most widely employed technique for the analysis of long-chain fatty alcohols. rsc.org For trace detection, sample preparation is paramount. It often begins with extraction from the sample matrix using a non-polar organic solvent, followed by a saponification step using a reagent like potassium hydroxide (B78521) (KOH) in methanol (B129727) to release bound alcohols from esters. rsc.orgrsc.org

To improve chromatographic performance and detection sensitivity, this compound is typically derivatized prior to GC-MS analysis. Silylation is a common derivatization strategy, using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the alcohol's hydroxyl group with a less polar trimethylsilyl (TMS) group. rsc.org This process increases the volatility and thermal stability of the compound, leading to sharper chromatographic peaks and improved resolution.

For enhanced sensitivity required for trace detection, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. rsc.orgtdi-bi.com Instead of scanning a full mass range, SIM mode focuses on detecting a few specific characteristic ions of the derivatized analyte, which significantly increases the signal-to-noise ratio and lowers the detection limits. rsc.orgtdi-bi.com For the TMS-ether of a C17 alcohol, a key ion for monitoring would be M⁺-CH₃ (the molecular ion minus a methyl group). rsc.org

Method validation is essential to ensure the reliability of quantitative data. elementlabsolutions.comresearchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). researchgate.neteuropa.eu The LOD is defined as the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. acs.orguzh.ch These are often established based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. rsc.org

While data specifically for this compound is sparse, validated methods for similar long-chain fatty alcohols provide a strong indication of achievable performance.

Table 1: Typical Validation Parameters for Trace Analysis of Long-Chain Fatty Alcohols using GC-MS

| Parameter | Typical Value Range | Description |

|---|---|---|

| Linear Range | LOQ - 25.0 µg/mL | The concentration range over which the instrumental response is proportional to the analyte concentration. nih.gov |

| Correlation Coefficient (R²) | > 0.99 | A measure of the goodness of fit of the calibration curve. rsc.orgsciopen.com |

| Limit of Detection (LOD) | 0.01 - 50 µg/L | The lowest analyte concentration that can be reliably distinguished from the blank. nih.govsciopen.com |

| Limit of Quantification (LOQ) | 0.1 - 200 µg/L | The lowest analyte concentration that can be measured with acceptable precision and accuracy. nih.govsciopen.com |

| Precision (RSD) | < 15% | The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation. nih.govsciopen.com |

| Accuracy (Recovery) | 75 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. sciopen.com |

This table compiles representative data from validated methods for various long-chain fatty alcohols and related compounds analyzed by GC-MS. rsc.orgnih.govsciopen.com

More advanced techniques involving different derivatization strategies and liquid chromatography coupled with mass spectrometry (LC-MS) can offer even greater sensitivity. For instance, using pyridine (B92270) and thionyl chloride as derivatizing agents generates a permanently charged tag on the alcohol. acs.orgacs.org This allows for analysis by High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS), significantly enhancing ionization efficiency and dramatically lowering detection limits into the sub-ng/mL range. acs.orgacs.org

Table 2: Performance of an Advanced LC-MS Method for Fatty Alcohol Analysis

| Parameter | Reported Value |

|---|---|

| Technique | HPLC-ESI-Ion Mobility-MS |

| Derivatization | Pyridine/Thionyl Chloride |

| Limit of Detection (LOD) | 0.02 - 0.50 ng/mL |

| Linearity (R²) | > 0.996 |

| Recovery | 76.8% - 93.2% |

| Matrix Effect | 87.9% - 92.8% |

Data from a validated method for a suite of fatty alcohols, demonstrating the sensitivity gains from charge-derivatization and advanced mass spectrometry. acs.orgacs.org

These methodologies, from established GC-MS protocols to cutting-edge LC-MS techniques, provide a robust framework for the reliable and sensitive quantification of this compound in diverse and complex samples. The choice of method depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation.

Biotechnological Production and Sustainable Engineering Strategies

Development of Recombinant Microorganisms for Fatty Alcohol Production

The natural production of free fatty alcohols in most microorganisms is typically negligible. nih.gov Consequently, significant research has focused on developing recombinant microbial strains capable of producing these compounds at high titers. The core strategy involves the introduction of heterologous genes encoding enzymes that can convert intermediates of the native fatty acid synthesis (FAS) pathway into fatty alcohols. nih.govfrontiersin.org

The primary model organisms for this work have been the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, due to their well-characterized genetics and metabolism. nih.govfrontiersin.org However, other microbes like cyanobacteria and oleaginous yeasts are also being explored. frontiersin.org The key to enabling fatty alcohol production is the expression of a fatty acyl reductase (FAR) or a combination of a carboxylic acid reductase (CAR) with an aldehyde reductase (ALR). frontiersin.orgwur.nl These enzymes catalyze the final reduction steps from activated fatty acids (fatty acyl-CoAs or fatty acyl-ACPs) to the desired alcohol. nih.govfrontiersin.org

Several key enzymes are targeted for expression in host microorganisms:

Fatty Acyl-CoA Reductase (FAR): A crucial enzyme that can catalyze the four-electron reduction of fatty acyl-CoAs directly to fatty alcohols. researchgate.net FARs from various sources, including Marinobacter aquaeolei (Maqu_2220), have been successfully expressed in hosts like E. coli and cyanobacteria. researchgate.net

Carboxylic Acid Reductase (CAR): This enzyme converts free fatty acids into fatty aldehydes, which are then reduced to fatty alcohols by endogenous or heterologously expressed alcohol dehydrogenases. frontiersin.orgacs.org

Thioesterases (TE): These enzymes are used to cleave fatty acyl-ACPs from the FAS pathway, releasing free fatty acids. The choice of thioesterase can influence the chain length of the final product. google.com

Acyl-CoA Synthetase (ACS): Overexpression of ACS is often necessary to convert the released free fatty acids into fatty acyl-CoAs, the substrate for most FAR enzymes. google.comglbrc.org

The selection and combination of these enzymes are critical for directing the metabolic flux towards a specific fatty alcohol. For instance, producing an unsaturated C17 alcohol like 9-Heptadecen-1-ol would require a system that favors the synthesis of C17 fatty acid precursors and their subsequent reduction. Patents have described the creation of recombinant microorganisms capable of producing various unsaturated fatty alcohols, such as (Z)-9-hexadecenol and (Z)-11-hexadecenol, by expressing specific fatty-acyl desaturases and reductases, demonstrating the feasibility of producing specific unsaturated oleochemicals. google.com

| Microorganism | Key Heterologous/Overexpressed Genes | Primary Product(s) | Reference |

|---|---|---|---|

| Escherichia coli | Thioesterase (TE), Acyl-CoA Synthetase (ACS), Fatty Acyl-CoA Reductase (FAR) | C12, C14, C16 Fatty Alcohols | google.com |

| Saccharomyces cerevisiae | Fatty Acyl-CoA Reductase (FAR), Carboxylic Acid Reductase (CAR) | Long-Chain Fatty Alcohols | frontiersin.orgacs.org |

| Synechocystis sp. PCC 6803 | Fatty Acyl-CoA Reductase (maqu_2220) | Fatty Alcohols (C16, C18) | researchgate.netd-nb.info |

| Pseudomonas putida KT2440 | Carboxylic Acid Reductase (CAR), Alcohol Acetyltransferase (Atf1) | Medium-Chain Fatty Alcohols (C6-C10) | wur.nl |

Bioengineering Approaches for Enhanced Yield and Selectivity

Achieving economically viable titers of fatty alcohols requires extensive metabolic engineering to optimize the host organism. osti.gov Strategies aim to increase the precursor supply, eliminate competing metabolic pathways, and overcome product toxicity. frontiersin.orgosti.gov

Enhancing Precursor Supply: A major focus is to increase the intracellular pool of fatty acid precursors, primarily acetyl-CoA and fatty acyl-CoAs. frontiersin.org

Increasing Acetyl-CoA: In yeast, expressing an ATP-dependent citrate (B86180) lyase (ACL) can boost the cytosolic pool of acetyl-CoA, a key building block for fatty acid synthesis. frontiersin.org

Boosting Fatty Acyl-CoAs: Overexpression of acyl-CoA synthetases (e.g., FadD in E. coli) enhances the activation of free fatty acids to their CoA thioesters, making them available for reductase enzymes. frontiersin.orgglbrc.org In S. cerevisiae, deleting the acyl-CoA:diacylglycerol acyltransferase (DGA1) gene, which is involved in triacylglycerol storage, has been shown to increase the availability of fatty acyl-CoAs for alcohol production. acs.org

Blocking Competing Pathways: To maximize carbon flux towards the desired product, engineers often delete genes involved in competing or degradative pathways.

Preventing β-oxidation: The degradation of fatty acids via the β-oxidation pathway is a major competing process. In S. cerevisiae, deleting the PEX10 gene, which is essential for peroxisome formation where β-oxidation occurs, is a common strategy. frontiersin.org Similarly, deleting the fadE gene in E. coli blocks the first step of β-oxidation.

Eliminating Side-Product Formation: In cyanobacteria engineered for fatty alcohol production, the native pathway for alka(e)ne biosynthesis competes for the same fatty aldehyde intermediates. Knocking out the genes encoding aldehyde-deformylating oxygenase (sll0208) and an acyl-ACP reductase (sll0209) significantly redirected carbon flux towards fatty alcohols, increasing productivity. researchgate.netd-nb.info

Preventing Alcohol Degradation: Host organisms possess enzymes that can convert fatty alcohols back to aldehydes or acids. In yeast, deleting the HFD1 gene, which encodes an aldehyde dehydrogenase, has been shown to be beneficial. frontiersin.org In P. putida, multiple native alcohol dehydrogenases that degrade the product must be deleted to enable accumulation. wur.nl

| Strategy | Target Gene(s)/Pathway | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Block alkane synthesis | Knockout of sll0208 and sll0209 | Synechocystis sp. PCC 6803 | Productivity increased to 2.87 mg/g dry weight. | researchgate.net |

| Increase FFA supply | Deletion of FAA1 and FAA4 (acyl-CoA synthetases) | Saccharomyces cerevisiae | Accumulation of free fatty acids (C8-C18). | acs.org |

| Block storage lipid synthesis | Deletion of dga1 (diacylglycerol acyltransferase) | Saccharomyces cerevisiae | Increased availability of fatty acyl-CoAs. | acs.org |

| Prevent product degradation | Deletion of HFD1 (aldehyde dehydrogenase) and PEX10 (peroxisome biogenesis) | Saccharomyces cerevisiae | Reduced degradation of fatty alcohols. | frontiersin.org |

| Enhance product secretion | Expression of human FATP1 transporter | Saccharomyces cerevisiae | ~5-fold increase in fatty alcohol secretion. | nih.gov |

Scalable Bioprocess Design for Industrial Applications of Fatty Alcohols

Translating a laboratory-scale success into an industrial reality requires the design of a robust and economically viable bioprocess. biotechdelft.com This involves moving from shake flasks to large-scale bioreactors, optimizing fermentation conditions, and developing efficient downstream processing for product recovery. glbrc.orgdtu.dk

Key Considerations for Scalable Bioprocesses:

Feedstock: The choice of carbon source is critical for the economics of the process. Glucose from renewable biomass is a common feedstock for engineered E. coli and yeast. glbrc.org For photosynthetic microbes like cyanobacteria, CO2 is the primary carbon source, offering a direct route from greenhouse gas to value-added chemicals. d-nb.info

Fermentation Strategy: Industrial production typically employs fed-batch or continuous fermentation strategies to achieve high cell densities and high product titers. These strategies allow for control over substrate levels, preventing overflow metabolism and reducing substrate inhibition, which can maximize productivity. acs.org For example, fed-batch strategies have enabled fatty alcohol titers to reach 1.5 g/L in engineered yeast. acs.org

Downstream Processing: The recovery and purification of fatty alcohols from the fermentation broth is a major cost factor. As fatty alcohols have low water solubility, they may be recovered through solvent extraction or centrifugation if they form a separate phase. Developing processes where the product is efficiently secreted simplifies recovery and reduces costs associated with cell lysis. nih.gov

Process Integration and Economics: A systematic design methodology is needed to integrate the various unit operations (reaction, separation, purification) into an optimal and flexible process. dtu.dk The economic viability depends on achieving high yields and titers. For example, modified E. coli strains have reported yields exceeding 0.13 grams of fatty alcohol per gram of glucose consumed, a key metric for competitiveness with traditional production routes. glbrc.org

The ultimate goal is to create an intensified and integrated bioprocess that minimizes energy consumption, raw material use, and waste generation, making the biotechnological production of specific fatty alcohols like this compound a sustainable industrial alternative. dtu.dk

Derivatives and Analogues of 9 Heptadecen 1 Ol in Contemporary Research

Synthesis and Characterization of Functionalized Heptadecenyl Derivatives (e.g., Polyacetylenes, Unsaturated Acids)

The functionalization of the 9-heptadecen-1-ol structure has opened avenues for creating a diverse range of derivatives, most notably polyacetylenes and unsaturated acids. These modifications often aim to enhance or alter the biological activity of the parent molecule.

The synthesis of polyacetylenic derivatives from long-chain unsaturated alcohols is a significant area of research. These compounds, characterized by the presence of multiple acetylene (B1199291) (triple bond) units, are often found in nature and exhibit a wide array of biological activities. For instance, polyacetylenes have been isolated from medicinal plants like Notopterygium incisum and have shown inhibitory effects on nitric oxide production. researchgate.netd-nb.info One such polyacetylene, (9Z)-heptadecene-4,6-diyn-1-ol, was identified from this plant. d-nb.infoplos.org The synthesis of such derivatives often involves multi-step chemical reactions, including the introduction of triple bonds into the hydrocarbon chain.

Another key class of derivatives is unsaturated acids, which can be synthesized from this compound through oxidation of the primary alcohol group. The conversion of long-chain alcohols to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. funaab.edu.ng For example, a photoenzymatic cascade has been reported for the transformation of unsaturated fatty acids into secondary fatty alcohols, a process that highlights the enzymatic tools available for these conversions. nih.govresearchgate.net The synthesis of novel unsaturated fatty acids, such as (Z)-16-methyl-11-heptadecenoic acid, has been achieved through multi-step processes that can be adapted from related starting materials. nih.gov

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. A suite of spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and HMBC, is indispensable for elucidating the precise arrangement of atoms and the stereochemistry of the molecules. mdpi.comrsc.orgmdpi.comresearchgate.net Mass spectrometry provides accurate molecular weight and fragmentation patterns, further confirming the identity of the synthesized compounds. thieme-connect.de

Table 1: Examples of Synthesized and Characterized Heptadecenyl Derivatives

| Derivative Name | Parent Compound/Starting Material | Key Synthetic Step/Method | Characterization Techniques | Source |

| (9Z)-Heptadecene-4,6-diyn-1-ol | Notopterygium incisum extract | Bioassay-guided isolation | NMR, Mass Spectrometry | d-nb.infoplos.org |

| Poly(2-methylbut-2-enyl thiophene-3-carboxylate) | 3-Thiophenecarboxylic acid and propargyl bromide | Polymerization with a Rh catalyst | FT-IR, 1H-NMR, UV-Vis | mdpi.com |

| (Z)-16-Methyl-11-heptadecen-1-ol | Related alkyne precursor | Catalytic hydrogenation (Lindlar's catalyst) | Spectral data | nih.gov |

| 9-Heptadecanol | Oleic acid | Photoenzymatic cascade (Hydratase and Decarboxylase) | Not specified in detail | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Modified Heptadecenyl Structures

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key pharmacophores responsible for activity and optimize the molecule for enhanced potency and selectivity. nih.govuc.ptmdpi.com

For derivatives of this compound, SAR studies are crucial for understanding how modifications to the long alkyl chain, the position and stereochemistry of the double bond, and the nature of the terminal functional group impact their biological effects. For long-chain aliphatic alcohols in general, properties such as aquatic toxicity have been shown to be predictable using quantitative structure-activity relationships (QSARs), which correlate molecular structure with specific activities. nih.govoecd.org

A significant example of SAR in this class of compounds comes from the study of polyacetylenes isolated from Notopterygium incisum. The isolated compounds, including (9Z)-heptadecene-4,6-diyn-1-ol, were evaluated for their ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of metabolism. plos.orgthieme-connect.com The study revealed that these polyacetylenes act as selective partial agonists of PPARγ. plos.org While (9Z)-heptadecene-4,6-diyn-1-ol showed inhibitory activity on nitric oxide production greater than 100 µM, other related polyacetylenes with different functional groups, such as falcarindiol, exhibited more potent activity, highlighting the importance of specific structural features for biological function. researchgate.netd-nb.info

The presence of a hydroxyl group in unsaturated alcohols can influence their reactivity compared to the parent alkene, although in some cases, the effect is minor. researchgate.net The enzymatic reduction of acyl-CoA to long-chain alcohols in the brain has been shown to be specific for certain chain lengths and degrees of unsaturation, indicating that biological systems can be highly sensitive to the structural nuances of these molecules. nih.gov

Table 2: Structure-Activity Relationship Insights for Heptadecenyl Derivatives and Related Compounds

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Research Focus | Source |

| Polyacetylenes from Notopterygium incisum | Presence and nature of oxygen-containing functional groups | Varied potency as PPARγ agonists and inhibitors of nitric oxide production. | Anti-inflammatory and metabolic disease research | researchgate.netd-nb.infoplos.orgthieme-connect.com |

| Long-chain aliphatic alcohols | Carbon chain length | Correlates with physicochemical properties and aquatic toxicity. | Environmental and toxicological assessment | nih.govoecd.org |

| Unsaturated alcohols | Presence of a hydroxyl group | Can influence gas-phase reaction rates with nitrate (B79036) radicals compared to parent alkenes. | Atmospheric chemistry | researchgate.net |

| Long-chain acyl-CoAs | Chain length and unsaturation | Determines specificity for enzymatic reduction to fatty alcohols in the brain. | Neurochemistry and lipid metabolism | nih.gov |

Complex Formations and Conjugates Involving the Heptadecenyl Moiety

The chemical reactivity of the hydroxyl group and the double bond in the heptadecenyl moiety allows for the formation of more complex structures, including coordination complexes with metal ions and conjugates with other molecules like polymers or bioactive agents.

A complex ion is formed between a central metal ion and one or more surrounding molecules or ions, known as ligands, which contain at least one lone pair of electrons. libretexts.orgsparkl.me The hydroxyl group of this compound can act as a ligand, donating a lone pair of electrons from the oxygen atom to form a coordinate covalent bond with a metal ion. savemyexams.com While specific research on this compound metal complexes is not extensively documented in the reviewed literature, the principles of complex formation are well-established for alcohols. uobaghdad.edu.iq The formation of such complexes can alter the physicochemical properties of the parent molecule, including its solubility and reactivity.

More prominently, the heptadecenyl moiety has been explored as a component in the formation of conjugates. These are molecules formed by joining two or more different molecules, often to combine their respective properties. For instance, the heptadecenyl group can be incorporated into biodegradable polymers. epo.orggoogle.com Patents describe the synthesis of polymer-bioactive agent conjugates where a hydrocarbon moiety, which can include a heptadecenyl group, is part of the polymer backbone or a spacer linking a bioactive agent. epo.org These conjugates are designed for applications such as controlled drug delivery, where the polymer matrix erodes over time to release the active compound. google.comwipo.int

The conjugation of the heptadecenyl moiety to other bioactive molecules is another area of interest. This approach can be used to modify the pharmacokinetic properties of a drug, for example, by increasing its lipophilicity and ability to cross cell membranes. The long hydrocarbon chain of the heptadecenyl group is well-suited for this purpose.

Table 3: Examples of Complex Formations and Conjugates with Heptadecenyl and Related Moieties

| Complex/Conjugate Type | Heptadecenyl Role | Potential Application | Key Feature | Source |

| Metal Ion Complex | Ligand (via -OH group) | Catalysis, modification of properties | Coordination of the hydroxyl group to a central metal ion. | savemyexams.comuobaghdad.edu.iq |

| Biodegradable Polymer Conjugate | Part of polymer backbone or spacer | Controlled release of bioactive agents | The heptadecenyl moiety is incorporated into a larger polymer structure. | epo.orggoogle.com |

| Polymer-Bioactive Agent Conjugate | Bioactive moiety | Drug delivery (e.g., for glaucoma) | Covalent attachment to a polymer backbone, potentially containing triazole moieties. | wipo.int |

Environmental Fate and Transport of 9 Heptadecen 1 Ol

Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Environments

Long-chain alcohols, including unsaturated variants like 9-Heptadecen-1-ol, are generally recognized as being biodegradable. Studies on similar long-chain alcohols indicate that they can be readily utilized by a variety of microorganisms as a source of carbon and energy. For instance, a study on 9-Heptadecanol, a saturated C17 secondary alcohol, demonstrated that it is readily biodegradable, with 80-90% degradation occurring over a 28-day period in the presence of non-adapted activated sludge. This suggests that microbial populations in environments such as soil and water are capable of breaking down this class of compounds.

The primary metabolic pathways for the breakdown of fatty alcohols like this compound are anticipated to be beta-oxidation and omega-oxidation .

Beta-oxidation is a common metabolic process where fatty acids are broken down to produce acetyl-CoA. In the case of this compound, it would first be oxidized to its corresponding aldehyde and then to a carboxylic acid (heptadecenoic acid). This fatty acid would then enter the beta-oxidation spiral. As an odd-chain fatty acid, the final cycle of beta-oxidation of a C17 fatty acid would yield one molecule of propionyl-CoA and seven molecules of acetyl-CoA. quora.com Because this compound is unsaturated, additional enzymes, such as enoyl-CoA isomerase, are required to handle the double bond during the beta-oxidation process. jackwestin.com

Omega-oxidation is an alternative pathway that occurs in the endoplasmic reticulum of some organisms. wikipedia.orgbyjus.comallen.inmicrobenotes.com This process involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty alcohol. wikipedia.orgbyjus.comallen.inmicrobenotes.com The key enzymes in this pathway include cytochrome P450 monooxygenases, which hydroxylate the ω-carbon, followed by alcohol dehydrogenase and aldehyde dehydrogenase, which further oxidize it to a carboxylic acid. wikipedia.orgbyjus.comallen.in This results in the formation of a dicarboxylic acid, which can then enter the beta-oxidation pathway. wikipedia.org Research on the cytochrome P450 monooxygenase CYP4B1 has shown that it can hydroxylate fatty alcohols at the ω, ω-1, and ω-2 positions. nih.gov

A diverse range of microorganisms, including bacteria and fungi from genera such as Pseudomonas, Bacillus, Rhodococcus, Aspergillus, and Penicillium, have been identified as capable of degrading vegetable oils, which are rich in long-chain fatty acids and their alcohol derivatives.

Abiotic Degradation Mechanisms (e.g., Photolysis)

In the environment, chemical compounds can also be broken down by non-biological processes, known as abiotic degradation. For long-chain alcohols like this compound, hydrolysis is not considered a significant degradation pathway due to the stability of the alcohol functional group in typical environmental pH ranges.

Photolysis , or degradation by sunlight, can be a relevant process for some organic chemicals. While specific data on the photolysis of this compound in aquatic environments is limited, the potential for photodegradation exists, particularly indirect photolysis. This process involves photosensitizers, such as dissolved organic matter in natural waters, which absorb sunlight and produce reactive oxygen species that can then react with and degrade the compound. The rate of photolysis is dependent on factors such as the intensity of sunlight, the presence of photosensitizers, and the quantum yield of the compound.

Environmental Partitioning and Mobility in Soil and Water Systems

The way in which this compound distributes itself between different environmental compartments—soil, water, and air—is crucial to understanding its mobility and potential for exposure. This partitioning behavior is largely governed by its physicochemical properties, such as its water solubility and its affinity for organic matter in soil and sediment.

The following table summarizes the key parameters related to environmental partitioning:

| Parameter | Description | Significance for this compound |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Long-chain alcohols generally have low water solubility, which decreases with increasing chain length. This suggests this compound will have limited distribution in the aqueous phase. |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | A measure of the tendency of a chemical to adsorb to the organic matter in soil or sediment. | Expected to be high, indicating strong adsorption to soil and sediment and therefore low mobility. |

| Octanol-Water Partitioning Coefficient (Kow) | A measure of a chemical's lipophilicity, or its preference for an oily environment over an aqueous one. | High Kow values are typical for long-chain alcohols, correlating with a high potential for bioaccumulation and strong adsorption to organic matter. |

Persistence and Environmental Monitoring Considerations

The persistence of a chemical in the environment is defined by its degradation half-life (DT50), which is the time it takes for 50% of the initial amount of the substance to disappear. fao.org A shorter half-life indicates lower persistence. Based on the ready biodegradability of similar long-chain alcohols, this compound is not expected to be highly persistent in environments with active microbial populations.

The following table provides estimated environmental persistence classifications based on half-life data for similar compounds:

| Environmental Compartment | Half-life (DT50) | Persistence Classification |

| Soil | Expected to be in the range of days to weeks | Low to Moderate |

| Water | Expected to be in the range of days to weeks | Low to Moderate |

| Sediment | Potentially longer than in water due to lower bioavailability | Moderate |

Environmental monitoring of this compound in various environmental matrices like water and soil is essential to understand its actual concentrations and distribution. Analytical methods for the detection and quantification of long-chain alcohols typically involve gas chromatography-mass spectrometry (GC-MS). rsc.org Sample preparation is a critical step and may include extraction and derivatization to enhance the volatility and detectability of the alcohol. rsc.org Given the widespread use of products containing long-chain alcohols, monitoring in wastewater treatment plant influents and effluents, as well as in receiving waters and sediments, is important for assessing environmental exposure. The development of advanced analytical techniques is crucial for accurately determining the levels of these contaminants in environmental samples. nih.govnih.gov

Research Perspectives and Future Directions for 9 Heptadecen 1 Ol Studies

Exploration of Undiscovered Biological and Ecological Functions

The current understanding of the biological and ecological roles of 9-Heptadecen-1-ol is still in its infancy. While its presence has been noted, comprehensive studies into its specific functions are lacking. Future research should focus on several key areas:

Pheromonal Communication: Long-chain fatty alcohols are known to function as pheromones in various insect species. frontiersin.org For instance, related compounds like (Z)-9-hexadecenol are found in the pheromone glands of certain moths and influence their mating behavior. caymanchem.com It is plausible that this compound serves a similar role in other, yet-to-be-studied organisms. Research could involve trapping and identifying insects that produce or respond to this compound, followed by behavioral assays to confirm its pheromonal activity.

Antimicrobial and Antiviral Properties: Some long-chain unsaturated fatty alcohols have demonstrated antimicrobial and antiviral activities. caymanchem.com For example, (Z)-9-Hexadecenol is active against the bacterium Streptococcus mutans and virucidal against herpes simplex virus 2 (HSV-2). caymanchem.com The structural similarity of this compound suggests it may also possess such properties. Future investigations should involve screening this compound against a broad spectrum of pathogenic bacteria and viruses.

Allelochemical Interactions: In aquatic and terrestrial ecosystems, volatile organic compounds (VOCs), including fatty alcohols, mediate interactions between organisms. researchgate.netuniv-st-etienne.fr They can act as attractants or deterrents, influencing grazing, pollination, and defense mechanisms. researchgate.netuniv-st-etienne.fr The ecological role of this compound as a potential allelochemical in plant-insect or plant-microbe interactions is a significant area for exploration.

Metabolic and Signaling Roles: Polyacetylenes derived from fatty acids, some of which are structurally related to this compound, have been shown to act as specific activators of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of metabolism and inflammation. researchgate.netthieme-connect.com This raises the question of whether this compound or its metabolites could have roles in cellular signaling and metabolic regulation in plants or animals.

Advancements in Stereoselective Synthesis and Novel Derivatization

The development of efficient and precise synthetic methods is crucial for producing specific isomers of this compound for research and potential applications.

Stereoselective Synthesis: The geometry of the double bond (Z or E) is critical for the biological activity of unsaturated compounds. Therefore, developing highly stereoselective synthetic routes to produce pure (Z)-9-Heptadecen-1-ol or (E)-9-Heptadecen-1-ol is a key objective. Modern catalytic methods, such as nickel-catalyzed cross-coupling reactions, have shown great promise in the stereoselective synthesis of complex unsaturated molecules and could be adapted for this purpose. organic-chemistry.org Research into metal-free stereoselective syntheses could also provide more environmentally friendly alternatives. rsc.org

Novel Derivatization: Creating derivatives of this compound can lead to compounds with enhanced or entirely new properties. For example, the synthesis of epoxy and polyacetylene derivatives of related heptadecene structures has yielded compounds with significant anti-cancer activity. evitachem.com Future work could focus on creating a library of this compound derivatives through reactions such as epoxidation, hydroxylation, and halogenation to explore their potential as pharmaceuticals or agrochemicals.

Integration of Multi-Omics for Comprehensive Biosynthetic Pathway Elucidation

Understanding how this compound is produced in nature is fundamental to its biotechnological production. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of its biosynthesis.

Transcriptome and Metabolome Analysis: By analyzing the gene expression (transcriptome) and metabolite profiles (metabolome) of organisms that produce this compound, researchers can identify the genes and enzymes involved in its synthesis. mdpi.comfrontiersin.org For example, studies on various plants and microalgae have successfully used this approach to uncover the pathways for other fatty acid-derived compounds. mdpi.comfrontiersin.orgresearchgate.net

Identifying Key Enzymes: The biosynthesis of fatty alcohols from fatty acids involves enzymes such as fatty acyl-CoA reductases (FARs). researchgate.netfrontiersin.org Multi-omics studies can pinpoint the specific FARs and other enzymes, like desaturases and elongases, that are responsible for the chain length and desaturation pattern of this compound. nih.gov This knowledge is essential for engineering microbial systems for its production.

Systems Metabolic Engineering: Data from multi-omics can be used to construct and refine metabolic models of producer organisms. nih.gov This allows for a systems-level understanding of the metabolic network and helps in designing rational strategies to engineer microorganisms for enhanced production of this compound. nih.gov

Sustainable Biotechnological Routes for Specialized Fatty Alcohol Production

The chemical synthesis of fatty alcohols often relies on petrochemicals and harsh reaction conditions. d-nb.info Biotechnology offers a more sustainable alternative through the use of engineered microorganisms. nih.govfrontiersin.org

Microbial Chassis Development: Microorganisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica have been successfully engineered to produce various fatty alcohols. frontiersin.orgglbrc.org These microbes can be engineered to express the necessary enzymes for this compound synthesis and optimized to channel metabolic flux towards its production from renewable feedstocks like glucose. frontiersin.orgglbrc.org

Enzyme Engineering and Pathway Optimization: The efficiency of biotechnological production can be improved by engineering the key biosynthetic enzymes for higher activity and specificity. Furthermore, the metabolic pathways of the microbial host can be modified to increase the supply of precursors, such as specific fatty acyl-CoAs, and to minimize the formation of competing byproducts. researchgate.netwarf.org

Fermentation Process Optimization: Developing efficient fermentation and product recovery processes is crucial for the economic viability of microbial production. This includes optimizing culture conditions and exploring methods for in situ product removal to overcome potential product toxicity to the microbes. researchgate.net The ultimate goal is to establish a robust and scalable bioprocess for the sustainable production of this compound. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.